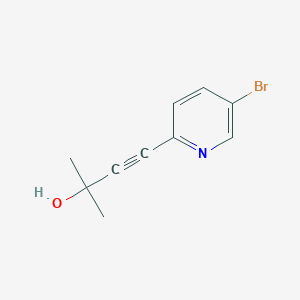

4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol

Übersicht

Beschreibung

4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol, also known as 4-BPMB, is an organic compound with a wide range of applications in scientific research. It is a colorless crystalline solid with a melting point of 128-129 °C and a boiling point of 145-146 °C. 4-BPMB is a highly reactive compound, making it an important tool for both organic synthesis and chemical research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound 4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol serves as a precursor in the synthesis of novel pyridine derivatives, including efficient synthesis via Suzuki cross-coupling reactions. These pyridine derivatives are investigated for their quantum mechanical properties, biological activities, and potential as chiral dopants for liquid crystals due to their unique chemical structures. For example, specific derivatives have shown significant anti-thrombolytic activity and biofilm inhibition properties against Escherichia coli, demonstrating the broad application of these compounds in medicinal chemistry and material science (Ahmad et al., 2017).

Photoreactivity and Proton Transfer

The study of photoreactions in 2-(1H-pyrazol-5-yl)pyridines and their derivatives, including those related to 4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol, provides insight into their photophysical properties. These compounds exhibit exciting behavior such as excited-state intramolecular proton transfer (ESIPT), demonstrating their potential in developing new photoreactive materials with applications ranging from molecular sensors to optoelectronic devices (Vetokhina et al., 2012).

Catalysis and Methylation of Pyridines

Research on the catalytic methylation of pyridines, including derivatives similar to 4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol, highlights the development of new catalytic methods. These methods utilize methanol and formaldehyde as key reagents, indicating the compound's utility in synthetic chemistry for introducing methyl groups onto aromatic rings, thereby altering their electronic and physical properties for diverse applications (Grozavu et al., 2020).

Material Science and Ligand Development

In material science, the exploration of iridium tetrazolate complexes incorporating pyridine derivatives reveals their role in tuning the color emission of these complexes. This property is critical for the development of organic light-emitting devices (OLEDs), where precise control over emission color is essential for display and lighting technologies. The study of these complexes underscores the compound's relevance in the synthesis of materials with tailored optical properties (Stagni et al., 2008).

Corrosion Inhibition

In the field of corrosion science, derivatives of 4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol, such as phenolic Schiff bases, have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic media. These compounds show significant inhibition efficiency, highlighting their potential application in protecting metals from corrosion, which is a critical concern in various industries (El-Lateef et al., 2015).

Eigenschaften

IUPAC Name |

4-(5-bromopyridin-2-yl)-2-methylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-10(2,13)6-5-9-4-3-8(11)7-12-9/h3-4,7,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKLIZHGFUQVIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=NC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![17-Iodo-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene](/img/structure/B186985.png)

![N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide](/img/structure/B186991.png)

![5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine](/img/structure/B186996.png)

![N-[4-(benzenesulfonylimino)-2,3,5,6-tetrachlorocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B186997.png)

![2-[(Adamantan-1-ylmethyl)-amino]-ethanol](/img/structure/B187003.png)